molecular formula C18H16FNO6S B2674662 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-fluoro-4-methoxybenzenesulfonamide CAS No. 1448034-83-0

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-fluoro-4-methoxybenzenesulfonamide

Cat. No.: B2674662
CAS No.: 1448034-83-0
M. Wt: 393.39
InChI Key: NDUGYBXYNNTMEV-UHFFFAOYSA-N
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Description

N-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-fluoro-4-methoxybenzenesulfonamide is a synthetic chemical compound of significant interest in early-stage pharmacological and chemical research. Its molecular structure incorporates a 1,3-benzodioxole group, a motif present in compounds that interact with various neurological targets . This core is linked via a but-2-yn-1-yloxy spacer to a 3-fluoro-4-methoxybenzenesulfonamide group, a common pharmacophore in molecules designed to modulate enzyme activity. The distinct molecular architecture, featuring an alkyne linker, suggests potential as a key intermediate for further chemical exploration using click chemistry or other conjugation techniques. Researchers may investigate this compound as a potential modulator of various biological pathways. The presence of the sulfonamide functional group often implies potential enzyme inhibitory activity, making it a candidate for high-throughput screening campaigns against a variety of therapeutic targets. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-3-fluoro-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO6S/c1-23-16-7-5-14(11-15(16)19)27(21,22)20-8-2-3-9-24-13-4-6-17-18(10-13)26-12-25-17/h4-7,10-11,20H,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDUGYBXYNNTMEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC#CCOC2=CC3=C(C=C2)OCO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-fluoro-4-methoxybenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological targets, and implications for drug development.

Structural Characteristics

The compound consists of several key structural components:

  • Benzo[d][1,3]dioxole moiety : Known for its electron-rich characteristics, this unit can enhance the compound's interactions with biological targets.
  • But-2-yn-1-yl linker : This flexible linker contributes to the compound's reactivity and spatial orientation.
  • Fluoro and methoxy substitutions : These groups may influence the compound's pharmacokinetics and biological activity.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activities, particularly in the realm of cancer research. The following sections detail its effects on various cellular processes.

Anticancer Activity

Research has shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, studies on related benzodioxole derivatives have demonstrated their potential as inhibitors in breast cancer cell lines:

Cell LineIC50 (µM)Activity Description
MCF-70.30 - 157.4Significant inhibition observed
CAMA-10.16 - 139Notable effects on cell viability
HCC19540.51 - 157.2Correlated with oxidative stress mechanisms
SKBR-30.09 - 93.08Strong response to treatment

These findings suggest that this compound may similarly exhibit anticancer properties by inducing reactive oxygen species (ROS) generation and apoptosis in tumor cells .

The proposed mechanism of action involves several pathways:

  • Enzyme Inhibition : The sulfonamide group is often associated with the inhibition of carbonic anhydrase and other enzymes involved in tumor progression.
  • Signal Transduction Modulation : The compound may interfere with signaling pathways that regulate cell proliferation and survival.
  • Oxidative Stress Induction : By generating ROS, the compound can lead to oxidative damage in cancer cells, promoting apoptosis.

Case Studies and Research Findings

Recent studies have highlighted the potential of benzodioxole derivatives in pharmacological applications:

  • Study on Breast Cancer : A family of 4H-benzo[d][1,3]oxazines derived from similar precursors showed varied efficacy against breast cancer cell lines, with some compounds achieving IC50 values as low as 0.09 µM .
  • Mechanistic Insights : Research indicates that these compounds can modulate redox states within cells, leading to increased apoptotic signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Evidence

The evidence highlights multiple compounds sharing the benzo[d][1,3]dioxol-5-yloxy moiety but differing in core structures and substituents. Key comparisons include:

Compound Core Structure Substituents Yield (%) Melting Point (°C) Key Spectral Data (1H-NMR, δ ppm)
Target Compound: N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-fluoro-4-methoxybenzenesulfonamide Sulfonamide + propargyl ether 3-Fluoro, 4-methoxy Not reported Not reported Expected: Benzo[d][1,3]dioxole protons at ~6.40–6.82 ppm
(3S,4R)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine () Piperidine 4-Fluorophenyl 63 Not reported Benzo[d][1,3]dioxole protons at 6.40–6.82 ppm
1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(2,4-difluorophenyl)piperazine () Piperazine 2,4-Difluorophenyl 67 169–170 (HCl salt) Aromatic protons at 6.70–7.25 ppm
2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide () Thiadiazole + acetamide Methylthio 78 171–172 Benzo[d][1,3]dioxole protons at 6.40–6.82 ppm
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones () Triazole + sulfonyl 2,4-Difluorophenyl, X = H, Cl, Br 60–85 Not reported Sulfonyl C=S stretch at 1247–1255 cm⁻¹ (IR)

Key Differences and Implications

Core Structure Variations: Sulfonamide vs. Propargyl Ether Linker: The but-2-yn-1-yl chain introduces rigidity and linearity, contrasting with the flexible ethyl or methylene linkers in –3. This may affect membrane permeability .

Substituent Effects :

  • 3-Fluoro-4-Methoxy vs. Halogenated Phenyl Groups : The 3-fluoro-4-methoxy substituent offers a balance of electron-withdrawing (F) and electron-donating (OCH₃) effects, differing from the purely electron-withdrawing 2,4-difluoro or chloro groups in and . This could modulate metabolic stability and solubility .
  • Methylenedioxyphenyl (MDP) Positioning : The MDP group in the target compound is directly linked to the alkyne, whereas in , it is attached via a methylene group. This may alter π-π stacking interactions in biological targets .

Synthetic Yields and Purity :

  • Yields for analogous compounds range from 55% to 85% , with HCl salts typically melting between 164–202°C . The absence of yield/melting data for the target compound suggests further optimization may be required.

Spectroscopic Consistency :

  • The benzo[d][1,3]dioxole protons consistently resonate at 6.40–6.82 ppm across analogues (1H-NMR), confirming structural integrity . Sulfonamide-related signals (e.g., SO₂NH) are expected downfield (~10–12 ppm), as seen in .

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